(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one
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Overview
Description
The compound “(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}prop-2-en-1-one” is a complex organic molecule characterized by its unique bicyclic structure and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat or pressure.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions, often using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Formation of the Enone Moiety: The enone structure can be formed through aldol condensation, where an aldehyde and a ketone react in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific electronic properties.
Biology
Drug Development: The compound’s structure may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutics: Research may focus on its potential as a therapeutic agent, targeting specific biological pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one: shares similarities with other bicyclic enones and methoxy-substituted aromatic compounds.
Uniqueness
Structural Complexity: The combination of a bicyclic core with multiple methoxy groups and an enone moiety makes it unique.
Its unique structure may offer distinct advantages in specific applications, such as enhanced binding affinity in drug development.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-16-11-14-6-7-15(12-16)20(14)19(21)9-5-13-4-8-17(23-2)18(10-13)24-3/h4-5,8-10,14-16H,6-7,11-12H2,1-3H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROMCKUQCCENKJ-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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